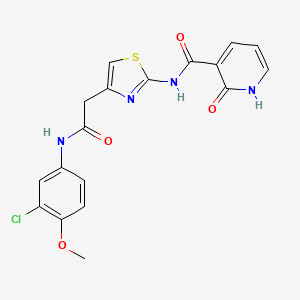

N-(4-(2-((3-chloro-4-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a part of a class of molecules that have been studied for their potential therapeutic effects and chemical properties. The chemical structure incorporates elements of thiazole, dihydropyridine, and carboxamide groups, indicating a potential for diverse chemical reactivity and interactions.

Synthesis Analysis

Synthesis approaches for similar complex molecules often involve multi-step chemical reactions, starting from simpler precursors. For instance, compounds with dihydropyridine cores are typically synthesized through Hantzsch reactions or modified versions thereof, involving condensation reactions under controlled conditions (Schroeder et al., 2009). Similar methodologies could potentially be applied to the synthesis of the compound , with adaptations for the incorporation of the thiazole and carboxamide functionalities.

Molecular Structure Analysis

The molecular structure of compounds in this category is characterized by the presence of heterocyclic rings, such as thiazole and dihydropyridine, which are known for their electronic properties and ability to participate in hydrogen bonding and π-π interactions. These structural features significantly influence the molecule's reactivity and interactions with biological targets (Ganapathy et al., 2015).

Chemical Reactions and Properties

The chemical reactivity of such compounds often involves interactions with nucleophiles and electrophiles, facilitated by the electron-rich thiazole ring and the reactive dihydropyridine moiety. These interactions can lead to various chemical transformations, including cyclization, substitution, and addition reactions, which are crucial for modifying the compound's chemical properties for specific applications (Balya et al., 2008).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and stability, are influenced by the compound's molecular structure. The presence of methoxy and chloro substituents on the phenyl ring, along with the heterocyclic components, can affect the compound's solubility in organic solvents and water, which is crucial for its application in various chemical and pharmaceutical contexts (Farouk et al., 2021).

Chemical Properties Analysis

The chemical properties, including acidity/basicity, reactivity towards acids/bases, and photostability, are dictated by the functional groups present in the molecule. For instance, the carboxamide group can engage in hydrogen bonding, affecting the molecule's interaction with biological molecules and its stability under physiological conditions. The thiazole ring contributes to the compound's electronic properties, influencing its reactivity and potential biological activity (Boggs et al., 2007).

Wirkmechanismus

Target of Action

The primary target of this compound is the monoamine oxidase (MAO) enzyme . MAO plays a crucial role in the breakdown of monoamines in the body, including neurotransmitters such as dopamine, norepinephrine, and serotonin. By inhibiting MAO, the compound can potentially affect the levels of these neurotransmitters in the brain.

Mode of Action

The compound exhibits a potent, reversible, and competitive inhibitory mode of action over the MAO enzyme This means that it binds to the active site of the enzyme, preventing the normal substrate (monoamines) from binding, and thus inhibiting the enzyme’s activity

Pharmacokinetics

The compound is predicted to obeyLipinski’s rule of five , which suggests it may have favorable absorption and distribution characteristics

Result of Action

The molecular and cellular effects of the compound’s action would likely be related to its inhibition of MAO. This could lead to increased levels of monoamines in the brain, potentially affecting neuronal signaling and resulting in changes in mood and behavior. The specific effects would likely depend on a variety of factors, including the dose of the compound and the specific brain regions affected .

Eigenschaften

IUPAC Name |

N-[4-[2-(3-chloro-4-methoxyanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-2-oxo-1H-pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClN4O4S/c1-27-14-5-4-10(7-13(14)19)21-15(24)8-11-9-28-18(22-11)23-17(26)12-3-2-6-20-16(12)25/h2-7,9H,8H2,1H3,(H,20,25)(H,21,24)(H,22,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XALXDYGABJSIEO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC=CNC3=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClN4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(5-amino-3-methyl-1H-pyrazol-1-yl)-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2490434.png)

![(3Ar,8aR)-2,3,4,5,6,7,8,8a-octahydrocyclohepta[b]furan-3a-carboxylic acid](/img/structure/B2490437.png)

![(E)-3-(benzylsulfonyl)-N-(7-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)propanamide](/img/structure/B2490442.png)

![2-[1-(4-bromophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2490443.png)

![4-[2-[[7-(4-Ethoxyphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-yl]amino]ethyl]benzenesulfonamide](/img/structure/B2490444.png)

![Tert-butyl N-[(1-benzyl-6-fluoro-3,4-dihydro-2H-quinolin-3-yl)methyl]carbamate](/img/structure/B2490446.png)

![N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)acetamide](/img/structure/B2490451.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-methyl-N-(3-morpholinopropyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2490454.png)